molecular formula C9H4Br2ClN B13663649 5,8-Dibromo-4-chloroisoquinoline

5,8-Dibromo-4-chloroisoquinoline

Katalognummer: B13663649
Molekulargewicht: 321.39 g/mol
InChI-Schlüssel: HHFGOLMFDMICGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dibromo-4-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, which is a fused ring compound consisting of a benzene ring and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, followed by chlorination . The reaction conditions often require heating and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dibromo-4-chloroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Wissenschaftliche Forschungsanwendungen

5,8-Dibromo-4-chloroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5,8-Dibromo-4-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,8-Dibromo-4-chloroisoquinoline include other halogenated isoquinolines, such as:

  • 5,8-Dibromoisoquinoline
  • 4-Bromoisoquinoline
  • 4-Chloroisoquinoline

Uniqueness

What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms at specific positions on the isoquinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H4Br2ClN

Molekulargewicht

321.39 g/mol

IUPAC-Name

5,8-dibromo-4-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-1-2-7(11)9-5(6)3-13-4-8(9)12/h1-4H

InChI-Schlüssel

HHFGOLMFDMICGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=CN=CC2=C1Br)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.